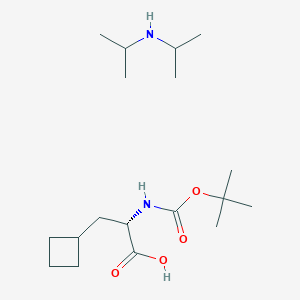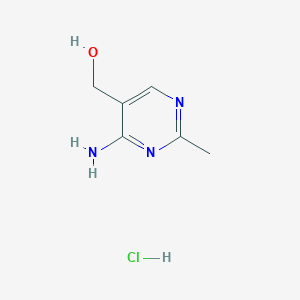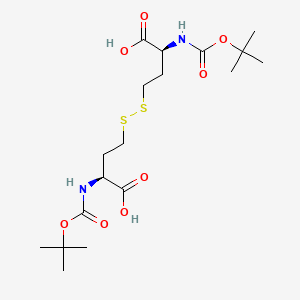
Di-Boc-L-homocystine
説明
Di-Boc-L-homocystine is a specialty product used for proteomics research . It has a molecular weight of 468.59 and a molecular formula of C18H32N2O8S2 .
Molecular Structure Analysis
The molecular structure of Di-Boc-L-homocystine is defined by its molecular formula, C18H32N2O8S2 . For a detailed structural analysis, tools like VESTA, a 3D visualization program for structural models, can be used .Physical And Chemical Properties Analysis
Di-Boc-L-homocystine has a predicted melting point of 241.18°C, a boiling point of 666.27°C at 760 mmHg, a density of 1.27 g/cm^3, and a refractive index of n20D 1.54 .科学的研究の応用
Peptide Synthesis and Structural Studies
Di-Boc-L-homocystine plays a role in peptide synthesis and structural studies. The first synthesis of a homodetic-heterodetic-bicyclic polypeptide, [2,7-cystine]-gramicidin S, utilized Di-Boc-L-homocystine. This synthesis involved the use of Nα Boc-amino acids and selective removal of protecting groups, leading to the formation of a crystalline decapeptide. Such synthetic approaches are significant in understanding peptide structures and functions (Ludescher & Schwyzer, 1972).
Biochemical Analysis and Disease Research
In biochemical analysis, Di-Boc-L-homocystine has been utilized in the determination of total plasma homocysteine, which is increasingly recognized as a risk factor for vascular diseases. Methods used for measuring total homocysteine in plasma often involve the reduction of homocystine and other disulfides (Gilfix, Blank, & Rosenblatt, 1997).
Investigation of Blood Clotting Factors
Research on blood clotting has shown that L-Homocystine activates Hageman factor, which is crucial in the clotting process and the evolution of plasma kinins. This finding has implications for understanding thrombosis in patients with homocystinuria (Ratnoff, 1968).
Cellular Studies
Di-Boc-L-homocystine has been used in cellular studies, such as the investigation of homocystine uptake in isolated rat renal cortical tubules. This research helps in understanding the metabolism of homocystine and provides insights into the treatment of homocystinuria (Foreman, Wald, Blumberg, Pepe, & Segal, 1982).
Studies on Atherosclerosis
The compound has been studied in the context of atherosclerosis, where homocystine-induced arteriosclerosis was explored through endothelial cell injury and platelet response. This research provides insights into the atherogenic mechanism of homocystinemia and potential therapeutic approaches (Harker, Ross, Slichter, & Scott, 1976).
将来の方向性
While the future directions for Di-Boc-L-homocystine are not explicitly mentioned in the search results, it’s clear that amino acids and related compounds continue to be an area of active research. For instance, directed evolution is a powerful tool for protein engineering that could potentially be applied to compounds like Di-Boc-L-homocystine . Additionally, the role of homocysteine in health and disease is an ongoing area of study .
作用機序
Target of Action
Di-Boc-L-homocystine is primarily used in the synthesis of isomeric analogs of S-ribosylhomocysteine . It has been used to study protein-protein interactions, enzyme-ligand interactions, and enzyme-substrate interactions . The primary targets of Di-Boc-L-homocystine are likely to be the enzymes involved in these interactions.
Mode of Action
It is known that homocysteine, a related compound, interacts with several enzymes such as s-ribosylhomocysteine lyase and 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase
Biochemical Pathways
Homocysteine, a thiol-containing amino acid, is formed by a demethylation of methionine . It is involved in two major metabolic pathways: remethylation to form methionine and transsulfuration to form cysteine . These pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) . Di-Boc-L-homocystine, being a derivative of homocysteine, may be involved in similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of homocysteine, a related compound, are known to some extent .
Result of Action
It is known that homocysteine is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, and systemic inflammation
特性
IUPAC Name |
(2S)-4-[[(3S)-3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(25)19-11(13(21)22)7-9-29-30-10-8-12(14(23)24)20-16(26)28-18(4,5)6/h11-12H,7-10H2,1-6H3,(H,19,25)(H,20,26)(H,21,22)(H,23,24)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQOESIPFURHKL-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSSCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



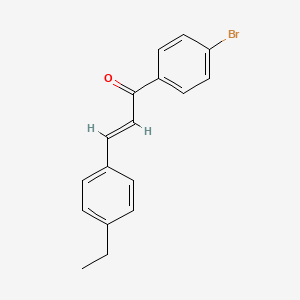
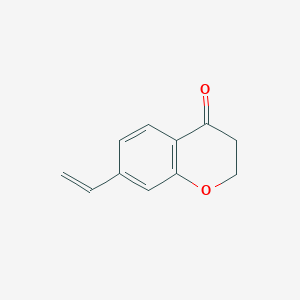

![Benzyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B3097292.png)
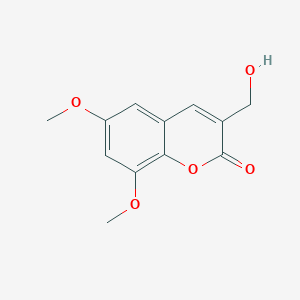
![Imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B3097305.png)
![1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]](/img/structure/B3097313.png)
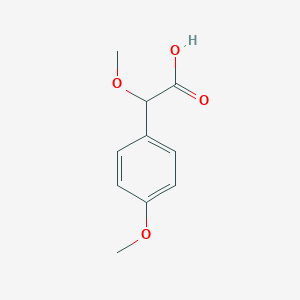
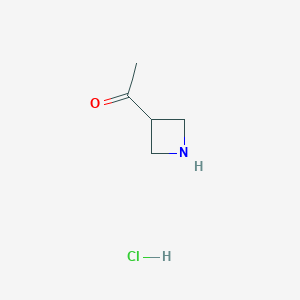
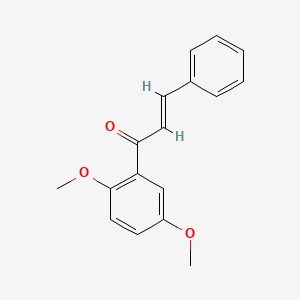
![Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B3097327.png)

